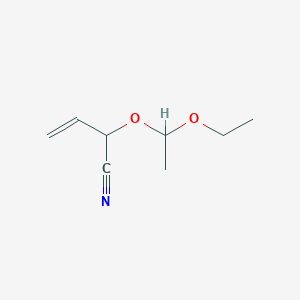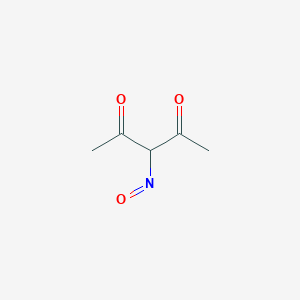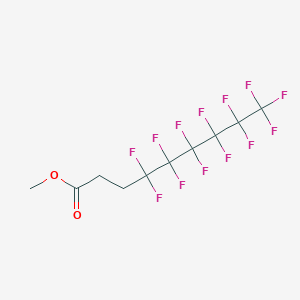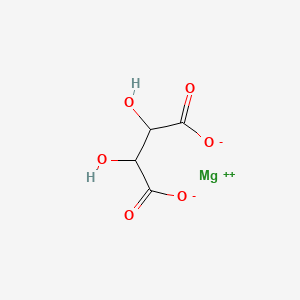
Magnesium tartrate
Vue d'ensemble
Description
Magnesium tartrate is a chemical compound formed by the reaction of magnesium ions with tartaric acid. It is known for its applications in various fields, including medicine, food supplements, and scientific research. The compound is often used in purgative formulations and as a food additive due to its beneficial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium tartrate can be synthesized using several methods. One common method involves the wet chemical synthesis, where aqueous solutions of magnesium chloride, tartaric acid, and sodium metasilicate are mixed in the presence of a surfactant like Triton X-100. The sodium metasilicate aids in the formation of this compound products .
Another method involves the gel growth technique, where this compound crystals are grown within a silica gel medium. This method is particularly useful for producing high-purity crystals with specific morphologies .
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale wet chemical synthesis. This involves mixing magnesium chloride and tartaric acid in controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium tartrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxide and carbon dioxide.
Reduction: It can be reduced under specific conditions to yield magnesium metal and other by-products.
Substitution: this compound can participate in substitution reactions where the tartaric acid moiety is replaced by other organic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Organic acids like citric acid or malic acid can be used in substitution reactions.
Major Products
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Magnesium metal and other by-products.
Substitution: Magnesium salts of the substituting organic acids.
Applications De Recherche Scientifique
Magnesium tartrate has a wide range of applications in scientific research:
Biology: this compound is studied for its role in biological systems, particularly in enzyme activation and metabolic processes.
Medicine: It is used in purgative formulations and as a dietary supplement to provide essential magnesium ions.
Industry: this compound is used in the food industry as a stabilizer and additive in various formulations.
Mécanisme D'action
Magnesium tartrate exerts its effects primarily through the release of magnesium ions. These ions act as cofactors for numerous enzymes involved in metabolic processes. Magnesium ions help in the production of energy through oxidative phosphorylation and glycolysis. They also play a crucial role in nerve function, muscle contraction, and the synthesis of DNA, RNA, and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium citrate: Used as a laxative and dietary supplement. It has higher bioavailability compared to magnesium tartrate.
Magnesium oxide: Commonly used in supplements and as an antacid.
Magnesium sulfate: Used to treat magnesium deficiency and as a laxative.
Uniqueness of this compound
This compound is unique due to its specific applications in purgative formulations and its role as a food additive. Its ability to form stable complexes with tartaric acid makes it suitable for various industrial and medical applications. Additionally, its synthesis methods allow for the production of high-purity crystals, which are valuable in scientific research.
Propriétés
IUPAC Name |
magnesium;2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Mg/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZDLCBWNVUYIR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4MgO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20752-56-1 | |
| Record name | Magnesium tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020752561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


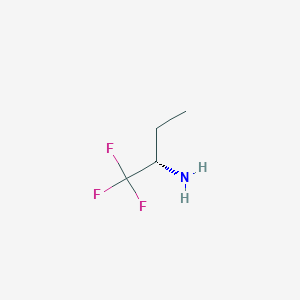

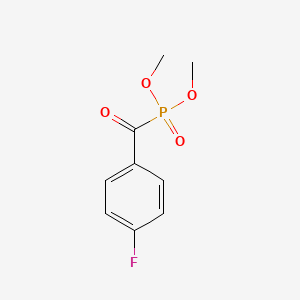
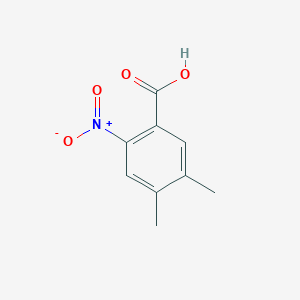
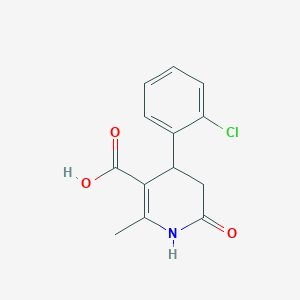
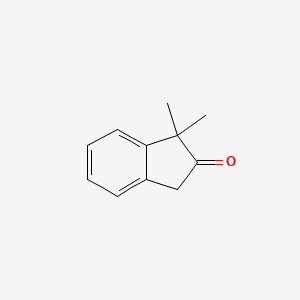
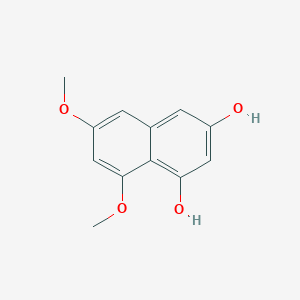

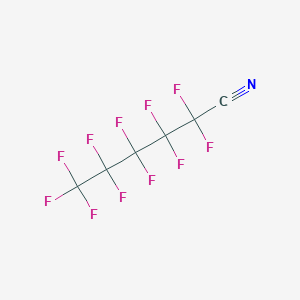
![Imidazo[1,2-a]pyrazin-3-ylmethanol](/img/structure/B1611107.png)
